molecular formula C25H30N4OS B2691151 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1189881-44-4

2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2691151
CAS No.: 1189881-44-4
M. Wt: 434.6
InChI Key: METOOJHALKIELK-UHFFFAOYSA-N
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Description

The compound “2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide” is a derivative of 1,3,8-triazaspiro[4.5]decan-4-one . It is useful in the treatment of disorders and conditions such as anxiety, depression, substance abuse, neuropathic pain, acute pain, migraine, asthma, cough, and for improved cognition .


Molecular Structure Analysis

The molecular formula of the compound is C15H19N3S . The molecular weight is 273.4 .

Scientific Research Applications

Ligand Development for Human Receptors

Research has identified compounds with structural similarities to 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide as potent ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit high affinity and selectivity, behaving as full agonists in biochemical assays. The development of such ligands has implications for understanding receptor functions and developing therapeutic agents targeting specific receptor pathways (Röver et al., 2000).

Antimicrobial Activities

The synthesis of new triazole derivatives, including those structurally related to the compound , has demonstrated significant antimicrobial activities against various pathogens. These findings underline the potential of such compounds in the development of new antimicrobial agents, offering alternatives in the fight against drug-resistant strains (Altıntop et al., 2011).

Anti-Cancer and EGFR Inhibition

Research into triazaspiro[4.5]decane derivatives has shown promising results in inhibiting the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Specific compounds have demonstrated potent inhibitory activity and moderate antiproliferative effects against certain cancer cell lines, suggesting their potential as building blocks for designing novel EGFR inhibitors (Fleita et al., 2013).

Analgesic and Anti-inflammatory Activities

The design and synthesis of acetamide derivatives related to this compound have shown potential analgesic and anti-inflammatory activities. These studies contribute to the understanding of how structural modifications can enhance biological activity, offering pathways for developing new therapeutic agents (Alagarsamy et al., 2015).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4OS/c1-3-19-10-12-21(13-11-19)26-22(30)18-31-24-23(20-8-6-5-7-9-20)27-25(28-24)14-16-29(4-2)17-15-25/h5-13H,3-4,14-18H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METOOJHALKIELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)CC)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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